molecular formula C11H12O3 B8303103 6-Acetoxy-3,4-dihydrobenzopyran CAS No. 5614-79-9

6-Acetoxy-3,4-dihydrobenzopyran

Cat. No. B8303103
Key on ui cas rn: 5614-79-9
M. Wt: 192.21 g/mol
InChI Key: WQIFYZCOEREGBU-UHFFFAOYSA-N
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Patent
US04558067

Procedure details

To a solution of 6-methoxy-3,4-dihydrobenzopyran-7-carboxaldehyde (5.00 g, 28.1 mmol) in pyridine (15.0 mL) was added acetic anhydride (3.5 mL, 31.1 mmol) and the mixture allowed to stir at room temperature for 4 hours then poured into ice water (300 mL). The product which precipitated was collected by filtration, washed with water (75 mL) and air dried to afford 6-acetoxy-3,4-dihydrobenzopyran, (5.86 gm, 94.5%), m.p. 76°-77°.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1[C:4](C=O)=[CH:5][C:6]2[O:11][CH2:10][CH2:9][CH2:8][C:7]=2C=1.[C:15]([O:18][C:19](=[O:21])[CH3:20])(=O)[CH3:16]>N1C=CC=CC=1>[C:19]([O:18][C:15]1[CH:4]=[CH:5][C:6]2[O:11][CH2:10][CH2:9][CH2:8][C:7]=2[CH:16]=1)(=[O:21])[CH3:20]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C(=CC2=C(CCCO2)C1)C=O
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
ice water
Quantity
300 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product which precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water (75 mL) and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)OC=1C=CC2=C(CCCO2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.86 g
YIELD: PERCENTYIELD 94.5%
YIELD: CALCULATEDPERCENTYIELD 108.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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